1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
Description
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Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c1-10-4-2-3-5-11(10)19-13(22)18-7-9-21-8-6-12(20-21)14(15,16)17/h2-6,8H,7,9H2,1H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUKLNGWZNVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound belonging to the class of urea-containing pyrazoles, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), as well as its broader pharmacological implications.
Structural Characteristics
The molecular formula of this compound is C14H15F3N4O2, with a molecular weight of approximately 328.295 g/mol. The unique structural features include:
- Urea Functional Group : Known for its biological activity.
- Pyrazole Moiety : Implicated in various pharmacological effects.
- Trifluoromethyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
Inhibition of COX-2 and sEH
Research indicates that compounds within the urea-containing pyrazole class, including this compound, exhibit moderate inhibitory activity against COX-2 and sEH enzymes. These enzymes play crucial roles in inflammatory processes and pain signaling pathways.
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | Inhibition Activity |
|---|---|---|
| This compound | COX-2 | Moderate |
| This compound | sEH | Moderate |
The inhibition of these enzymes suggests potential applications in treating inflammatory diseases, pain management, and possibly cancer therapies .
Structure-Activity Relationship (SAR)
A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the SAR of urea-containing pyrazoles. The findings indicated that modifications to the structure could enhance potency and selectivity for COX-2 and sEH inhibition. Specifically, optimizing the trifluoromethyl group and the o-tolyl substituent may yield more effective derivatives.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Activity : Related pyrazole derivatives have shown moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported around 250 μg/mL for several derivatives, indicating potential for further development in antimicrobial therapies .
- Anti-inflammatory Effects : Compounds structurally related to this compound have been evaluated for their ability to reduce cytokine production in inflammatory models, showcasing their potential as anti-inflammatory agents .
Future Directions
Research into this compound is ongoing, with a focus on:
- Optimization of Structure : To improve potency and selectivity.
- Mechanistic Studies : To understand interaction pathways with biological targets.
- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea?
Answer: Two primary routes are documented:
- Method A : Reaction of amine derivatives (e.g., pyrazolooxazinone intermediates) with chloroform under reflux, followed by crystallization from ethanol–acetic acid mixtures. This method emphasizes solvent selection (anhydrous toluene) and controlled heating .
- Method B : Coupling of azides with amines in toluene, with subsequent solvent removal and recrystallization. This approach highlights the use of azide intermediates and reflux conditions for efficient urea bond formation . Table 1 : Key Synthetic Parameters
| Method | Solvent | Reflux Time | Yield Optimization |
|---|---|---|---|
| A | CHCl₃ | 2 hours | Crystallization (EtOH–AcOH) |
| B | Toluene | 1 hour | Distillation + recrystallization |
Q. How is structural confirmation achieved for this compound?
Answer: Comprehensive spectroscopic and spectrometric techniques are utilized:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl group at pyrazole C3, o-tolyl urea linkage) .
- ESI-HRMS : Validates molecular formula and purity (e.g., observed vs. calculated mass for [M+H]⁺) .
- IR Spectroscopy : Identifies urea carbonyl stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations .
Advanced Research Questions
Q. What structural features influence the compound's biological activity?
Answer: Structure-activity relationship (SAR) studies highlight critical motifs:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Pyrazole Core : Acts as a bioisostere for heterocyclic pharmacophores, enabling interactions with targets like sigma receptors or TNF-α .
- Ethyl Linker : Balances flexibility and rigidity, optimizing binding to hydrophobic pockets in enzymes/receptors . Table 2 : SAR Observations from Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Trifluoromethyl → Methyl | Reduced potency (e.g., TNF-α induction) | |
| Ethyl linker → Shorter chain | Loss of σ₁ receptor binding affinity |
Q. What in vitro assays are used to evaluate pharmacological potential?
Answer: Key assays include:
- Receptor Binding Assays : Competitive binding studies (e.g., σ₁ receptor antagonism using radiolabeled ligands) .
- Cytokine Induction Assays : Measurement of TNF-α secretion in cell lines (e.g., ELISA or luminescence-based readouts) .
- Enzyme Inhibition Screens : Kinase or protease inhibition profiling to identify off-target effects .
Q. How can contradictory biological data be resolved?
Answer: Strategies involve:
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding kinetics vs. cellular functional assays) .
- Purity Verification : Re-analyze compound integrity via HPLC or LC-MS to rule out degradation artifacts .
- Structural Analog Testing : Compare activity across derivatives to isolate critical pharmacophores (e.g., trifluoromethyl vs. methyl substitutions) .
Methodological Considerations
Q. What experimental designs optimize yield during scale-up synthesis?
Answer: Critical factors include:
Q. How are stability and storage conditions determined for this compound?
Answer: Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Long-Term Storage Trials : Store at -20°C under inert gas (e.g., N₂) to prevent hydrolysis of the urea moiety .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
